N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide
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Overview
Description
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antibacterial properties
Preparation Methods
The synthesis of N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-formyl-6-methoxyquinoline. This is achieved by chlorination of 6-methoxyquinoline followed by formylation.
Intermediate Formation: The formylated product is then reduced to 2-chloro-3-(hydroxymethyl)-6-methoxyquinoline using sodium borohydride (NaBH4) in methanol.
Final Compound Synthesis: The hydroxymethyl intermediate undergoes nucleophilic substitution with N-(2-methoxyethyl)cyclobutanecarboxamide in the presence of a base such as triethylamine (TEA) in absolute ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and bases like triethylamine.
Scientific Research Applications
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and antibacterial agent due to its quinoline core structure.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents for infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes in microorganisms . Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to the death of the target organism.
Comparison with Similar Compounds
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Primaquine: Another antimalarial agent with a quinoline core, used for the treatment of malaria relapses.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H23ClN2O3 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-24-9-8-22(19(23)13-4-3-5-13)12-15-10-14-11-16(25-2)6-7-17(14)21-18(15)20/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3 |
InChI Key |
QKGLRBOSRJPKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC1=C(N=C2C=CC(=CC2=C1)OC)Cl)C(=O)C3CCC3 |
Origin of Product |
United States |
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